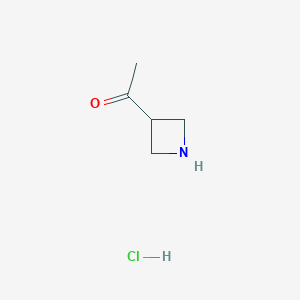

1-(Azetidin-3-yl)ethanone hydrochloride

Description

Overview of Azetidine (B1206935) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Azetidines, a class of four-membered nitrogen-containing saturated heterocycles, have emerged as crucial structural motifs in modern organic and medicinal chemistry. rsc.orgrsc.org Historically, these compounds were relatively unexplored compared to other nitrogenous heterocycles like aziridines or pyrrolidines, largely due to challenges associated with their synthesis. nih.govub.bw However, recent advancements in synthetic methodologies have made a wide array of functionalized azetidines more accessible, unlocking their potential. ub.bwmagtech.com.cn

In organic synthesis, azetidines serve as versatile intermediates, raw materials, and even chiral auxiliaries. magtech.com.cn Their unique reactivity, governed by inherent ring strain, allows for a variety of chemical transformations, including ring-opening and ring-expansion reactions, providing pathways to more complex acyclic amines and larger heterocyclic systems. ub.bwresearchgate.net Common synthetic strategies to construct the azetidine core include intramolecular cyclizations, [2+2] photocycloadditions, and the reduction of β-lactams (azetidin-2-ones). ub.bwmagtech.com.cn

In medicinal chemistry, the azetidine scaffold is considered a "privileged" structure. rsc.org Its incorporation into drug candidates can confer desirable physicochemical properties. The rigid, three-dimensional nature of the azetidine ring can help to constrain the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for its biological target. enamine.net Furthermore, azetidines can act as bioisosteres for other chemical groups, improving properties such as metabolic stability and solubility. rsc.org Consequently, the azetidine moiety is found in a growing number of approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govchemrxiv.org

Rationale for Academic Research on Strained Four-Membered Nitrogen-Containing Ring Systems

The significant academic and industrial interest in four-membered nitrogen-containing heterocycles like azetidines is largely driven by their inherent ring strain. rsc.orgresearchgate.net The approximate ring strain of azetidine is 25.4 kcal/mol, a value intermediate between the highly reactive and less stable three-membered aziridines (27.7 kcal/mol) and the more stable and unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This moderate strain endows azetidines with a unique balance of stability and reactivity. rsc.orgrsc.org They are stable enough for facile handling and isolation, yet sufficiently strained to undergo selective, high-yield chemical transformations under appropriate conditions that would not be possible with unstrained rings. rsc.orgresearchgate.net

This strain-driven reactivity is the cornerstone of their utility in synthesis. acs.org The relief of ring strain provides a powerful thermodynamic driving force for reactions involving the cleavage of the C-C or C-N bonds of the ring. rsc.orgacs.org Researchers exploit this property to use azetidines as synthons for generating molecular complexity. acs.orgacs.org Ring-opening reactions with various nucleophiles can produce highly functionalized acyclic amine derivatives. researchgate.net Similarly, ring-expansion reactions allow for the construction of larger, pharmaceutically relevant heterocycles such as pyrrolidines and azepanes. ub.bwresearchgate.net

Furthermore, the puckered conformation of the azetidine ring, in contrast to the planar nature of oxetanes, introduces specific stereochemical considerations that are actively studied. rsc.org Understanding how substituents on the ring influence its conformation and reactivity is a key area of research, enabling the design of stereoselective syntheses and the development of molecules with precisely controlled three-dimensional shapes. rsc.org

Importance of the Azetidinyl Scaffold in Modern Chemical Synthesis and Molecular Design

The azetidinyl scaffold has become an invaluable tool in modern chemical synthesis and molecular design, particularly within the realm of drug discovery. nih.govchemrxiv.org Its rigid structure serves as an excellent anchor for orienting substituents in a well-defined three-dimensional space. enamine.net This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency. enamine.net

In molecular design, the azetidine ring is often used as a versatile building block to explore new chemical space. nih.gov The development of diversity-oriented synthesis (DOS) strategies has utilized azetidine cores to generate large libraries of fused, bridged, and spirocyclic compounds. nih.govacs.orgnih.gov These libraries, containing novel and complex molecular frameworks, are crucial for screening against various biological targets to identify new lead compounds for therapeutic development. nih.gov

The introduction of an azetidine scaffold can also favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org For instance, replacing a more flexible or lipophilic group with a compact azetidine ring can improve aqueous solubility and metabolic stability, key parameters for a successful drug candidate. acs.org This strategic incorporation has been successfully applied in several approved drugs, demonstrating the scaffold's practical utility.

| Drug Name | Therapeutic Area | Role of Azetidine Scaffold |

| Azelnidipine | Antihypertensive | Component of the calcium channel blocker structure. rsc.orgenamine.net |

| Cobimetinib | Anticancer | A key structural motif in the MEK inhibitor. rsc.org |

| Baricitinib | Anti-inflammatory | Contains a 3-(pyrazol-1-yl)azetidine skeleton. nih.gov |

| Ximelagatran | Anticoagulant | Incorporated into the structure of the oral direct thrombin inhibitor. rsc.org |

Contextualizing 1-(Azetidin-3-yl)ethanone (B11925183) Hydrochloride within Azetidine Research

1-(Azetidin-3-yl)ethanone hydrochloride is a specific, functionalized azetidine derivative that serves as a valuable building block in synthetic chemistry. bldpharm.combldpharm.com Its structure consists of a central azetidine ring with an acetyl group (ethanone) attached at the 3-position. The compound is typically supplied as a hydrochloride salt, which enhances its stability, crystallinity, and ease of handling compared to the free base.

Within the broader context of azetidine research, the significance of this compound lies not in its own biological activity, but in its utility as a synthetic intermediate. It provides researchers with a readily available starting material containing the important azetidine-3-one substructure, albeit in the form of its ethanone (B97240) derivative. nih.gov The ketone functional group at the C3 position is a key feature, offering a reactive handle for a multitude of subsequent chemical modifications.

Chemists can utilize the carbonyl group for reactions such as:

Reductive amination: To introduce diverse amine-containing side chains.

Wittig-type reactions: To form carbon-carbon double bonds.

Aldol condensations: To build larger, more complex carbon skeletons.

Grignard reactions: To add various alkyl or aryl groups.

By employing these and other standard organic transformations, researchers can efficiently synthesize a wide array of novel, more complex 3-substituted azetidine derivatives. This makes this compound a practical and efficient entry point for creating libraries of compounds for screening in drug discovery programs, allowing for the systematic exploration of the structure-activity relationships associated with the azetidine scaffold.

Properties

IUPAC Name |

1-(azetidin-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4(7)5-2-6-3-5;/h5-6H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREZCYGKSNRSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidine Scaffolds and 1 Azetidin 3 Yl Ethanone Hydrochloride

Classical Approaches to Azetidine (B1206935) Ring Formation

Traditional methods for the synthesis of the azetidine ring have been foundational in heterocyclic chemistry. These approaches often rely on well-established reaction mechanisms to form the strained four-membered ring.

Intramolecular Nucleophilic Displacement Reactions (SN2 Cyclizations)

One of the most common and direct methods for forming the azetidine ring is through intramolecular SN2 cyclization. This reaction involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, leading to ring closure. Typically, this involves a γ-amino halide or a γ-amino alcohol derivative with a suitable leaving group (e.g., mesylate, tosylate, or halide) at the C3 position relative to the nitrogen. The success of this 4-exo-tet cyclization is dependent on factors that favor the intramolecular reaction over competing intermolecular reactions.

| Starting Material | Leaving Group | Base/Conditions | Product |

| γ-Haloamine | Halogen (Br, Cl) | Strong Base (e.g., NaH) | Azetidine |

| γ-Amino alcohol | Mesylate, Tosylate | Base (e.g., K2CO3) | Azetidine |

This table summarizes common starting materials and conditions for SN2 cyclization to form azetidines.

Reduction of Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that can serve as precursors to azetidines. The reduction of the amide carbonyl group in the β-lactam ring provides a direct route to the corresponding saturated azetidine. Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. This method is particularly useful for accessing azetidines with substitution patterns that are easily introduced at the β-lactam stage.

| β-Lactam Substrate | Reducing Agent | Solvent | Product |

| N-Substituted Azetidin-2-one | LiAlH₄ | THF, Ether | N-Substituted Azetidine |

| N-Substituted Azetidin-2-one | BH₃·THF | THF | N-Substituted Azetidine |

This table highlights common reducing agents for the conversion of β-lactams to azetidines.

Advanced Strategies for Azetidine Ring System Construction

More contemporary methods for azetidine synthesis often employ cycloaddition reactions, which allow for the rapid construction of the four-membered ring with a high degree of stereocontrol.

Cycloaddition Reactions

The [2+2] cycloaddition reaction is a powerful tool for the synthesis of four-membered rings. In the context of azetidine synthesis, this typically involves the reaction of an imine with an alkene or a ketene. The Staudinger synthesis, the reaction of an imine with a ketene, is a classic example that leads to the formation of a β-lactam, which can then be reduced to an azetidine as described previously.

More direct approaches involve the photochemical [2+2] cycloaddition of imines and alkenes. These reactions are often enabled by photosensitizers that promote the formation of an excited state of either the imine or the alkene, which then undergoes cycloaddition. Recent advancements have focused on the use of visible light photocatalysis to achieve these transformations under milder conditions.

The Aza-Paterno-Büchi reaction is a specific type of photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. google.com This reaction is the nitrogen analog of the Paterno-Büchi reaction, which produces oxetanes from carbonyls and alkenes. google.com The reaction is initiated by the photoexcitation of the imine to an excited state, which then reacts with the ground-state alkene. google.com Challenges in this reaction include competing side reactions of the excited imine, but significant progress has been made in developing intramolecular and intermolecular versions of this reaction. google.com The use of triplet sensitizers can be employed to facilitate the reaction, and recent developments have explored visible-light-mediated protocols. nih.gov

Synthesis of 1-(Azetidin-3-yl)ethanone (B11925183) hydrochloride

While the above methods describe the formation of the core azetidine ring, the synthesis of 1-(Azetidin-3-yl)ethanone hydrochloride requires the introduction of an acetyl group at the 3-position and subsequent formation of the hydrochloride salt. A plausible synthetic route could involve the use of a pre-functionalized precursor or the functionalization of a pre-formed azetidine ring.

One potential strategy involves starting with a protected azetidine derivative, such as N-Boc-azetidin-3-one. This ketone can undergo a Wittig-type reaction, for example, a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide, to introduce a two-carbon unit at the 3-position. Subsequent manipulation of this group, such as hydration of an alkyne or oxidation of an alkene, could yield the desired acetyl group.

Alternatively, an organometallic reagent, such as an acetylide or a protected acetaldehyde (B116499) equivalent, could be added to N-Boc-azetidin-3-one. The resulting alcohol could then be oxidized to the ketone.

Once the N-protected 3-acetylazetidine is obtained, the final step is the deprotection of the nitrogen atom and formation of the hydrochloride salt. The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, for instance, by treatment with hydrochloric acid in a suitable solvent like dioxane or methanol. This one-step deprotection and salt formation would yield the target compound, this compound.

Strain-Release Functionalization Approaches

The inherent ring strain of bicyclic systems containing the azetidine moiety provides a powerful thermodynamic driving force for ring-opening and functionalization reactions. These strain-release strategies offer unique pathways to substituted azetidines that are often difficult to access through traditional cyclization methods.

Homologation of Azabicyclo[1.1.0]butanes

A notable strain-release strategy involves the homologation of boronic esters using the highly strained azabicyclo[1.1.0]butane (ABB) system. organic-chemistry.orgacs.orgnih.gov This method relies on the generation of a previously unreported nucleophilic species, azabicyclo[1.1.0]butyl lithium. organic-chemistry.org This lithium species is generated through the selective lithiation of azabicyclo[1.1.0]butane. organic-chemistry.org

The reaction proceeds through the trapping of the azabicyclo[1.1.0]butyl lithium with a boronic ester to form a strained boronate complex. organic-chemistry.orgnih.gov Subsequent N-protonation with acetic acid triggers a stereospecific 1,2-metalate rearrangement, leading to the cleavage of the central C-N bond and relieving the ring strain to yield azetidinyl boronic esters. organic-chemistry.org This methodology is versatile, accommodating a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters. acs.orgnih.gov The resulting N-H azetidine and the boronic ester moieties can be further functionalized, highlighting the modularity of this approach. organic-chemistry.org The utility of this method has been demonstrated in the synthesis of the pharmaceutical agent cobimetinib. organic-chemistry.orgnih.gov

| Reagent/Intermediate | Role in Synthesis | Reference |

| Azabicyclo[1.1.0]butane (ABB) | Strained starting material | organic-chemistry.org |

| Azabicyclo[1.1.0]butyl lithium | Key nucleophilic intermediate | organic-chemistry.org |

| Boronic Esters | Electrophilic trapping agent | organic-chemistry.orgnih.gov |

| Acetic Acid | Proton source for rearrangement | organic-chemistry.org |

Ring Strain Release in Nickel-Catalyzed Cross-Coupling

The principle of strain-release is also effectively utilized in nickel-catalyzed cross-coupling reactions to synthesize azetidines bearing all-carbon quaternary centers. organic-chemistry.orgacs.orgnih.gov This approach employs a polar-radical relay strategy, starting from bench-stable benzoylated 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgacs.orgnih.gov

The reaction is a Suzuki Csp2-Csp3 cross-coupling with commercially available boronic acids. organic-chemistry.orgacs.org Mechanistic studies suggest that a catalytic amount of bromide facilitates the ring opening of the ABB, forming a redox-active azetidine intermediate. organic-chemistry.orgacs.orgnih.gov This intermediate then participates in the nickel-catalyzed cross-coupling via a radical pathway. acs.org A single nickel source, such as NiBr2, can provide both the bromide for ring opening and the nickel catalyst for the cross-coupling. acs.orgnih.gov This methodology exhibits broad substrate scope, excellent functional group tolerance, and has been successfully applied to the modification of natural products and bioactive compounds. organic-chemistry.org

Direct Functionalization and C-H Activation Methods

Direct functionalization and C-H activation represent another powerful avenue for the synthesis of complex azetidine derivatives. rsc.org These methods avoid the need for pre-functionalized starting materials and allow for the direct introduction of substituents onto the azetidine core. A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. rsc.org This reaction is promoted by a combination of an oxidant, such as benziodoxole tosylate, and a silver salt additive. The key step involves a reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

Metal-Catalyzed Azetidine Synthesis

Metal catalysis plays a pivotal role in the development of efficient and selective methods for azetidine synthesis. Various transition metals and lanthanides have been shown to catalyze unique transformations leading to the formation of the four-membered ring.

Lanthanum-Catalyzed Regioselective Intramolecular Aminolysis

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been identified as an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.orgnih.gov This reaction proceeds in high yields and demonstrates tolerance for a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org The catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring. nih.govfrontiersin.org This method provides a novel and efficient route to substituted azetidines from readily available starting materials. frontiersin.org

| Catalyst | Substrate | Product | Key Feature | Reference |

| La(OTf)3 | cis-3,4-epoxy amines | Azetidines | High regioselectivity, functional group tolerance | nih.govfrontiersin.orgnih.gov |

Copper(I)-Catalyzed Rearrangement and Electrocyclization Cascades

Copper(I) catalysis, in combination with 2-aminopyridine, enables the synthesis of azetidine nitrones from O-propargylic oximes. acs.orgresearchgate.netacs.org This transformation occurs through a tandem cascade reaction involving a organic-chemistry.orgrsc.org-rearrangement, a 4π-electrocyclization, ring opening, and subsequent recyclization, all taking place in one pot. researchgate.net The substituents on the alkyne and oxime moieties significantly influence the reaction outcome. researchgate.net The resulting azetidine nitrones are versatile intermediates that can undergo further transformations, such as [3 + 2] cycloaddition reactions with alkynoates. acs.orgresearchgate.net

Preparation of this compound and Analogous 3-Substituted Azetidine Derivatives

The synthesis of specific 3-substituted azetidine derivatives, such as this compound, relies on the strategic functionalization of the azetidine core. These compounds are valuable building blocks in medicinal chemistry. The preparation of such molecules often leverages versatile, readily available precursors that allow for the introduction of the desired substituent at the C3 position.

Synthetic Routes via Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is a key and highly versatile starting material for the synthesis of a wide array of 3-substituted azetidines, including 3-acetyl derivatives. The carboxylic acid group at the C3 position serves as a robust chemical handle that can be converted into various other functional groups. The general strategy involves using an N-protected form of azetidine-3-carboxylic acid to ensure that the ring nitrogen does not interfere with the desired transformations. The Boc (tert-butoxycarbonyl) group is a common and convenient choice for this purpose.

The conversion of a carboxylic acid to a ketone, such as the target 1-(Azetidin-3-yl)ethanone, can be effectively achieved via the formation of a Weinreb-Nahm amide intermediate. This two-step approach is widely used because it reliably prevents the common problem of over-addition by organometallic reagents, which would otherwise lead to the formation of tertiary alcohols instead of the desired ketone.

The synthetic sequence is as follows:

Preparation of the Weinreb-Nahm Amide: The starting material, N-Boc-azetidine-3-carboxylic acid, is first converted into its corresponding N-methoxy-N-methyl amide (Weinreb-Nahm amide). This transformation is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Alternatively, various peptide coupling reagents can be used to form the amide bond directly from the carboxylic acid.

Ketone Formation: The purified N-Boc-3-(N-methoxy-N-methylcarbamoyl)azetidine is then treated with a suitable organometallic reagent to introduce the acetyl group. For the synthesis of 1-(Azetidin-3-yl)ethanone, a methyl organometallic reagent such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi) is used. The organometallic reagent adds to the Weinreb-Nahm amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.

Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group. This is typically achieved under acidic conditions, for instance, by treating the N-Boc-3-acetylazetidine with hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol. This step simultaneously deprotects the nitrogen atom and forms the hydrochloride salt of the final product, yielding this compound.

This synthetic route is highly efficient and provides a controlled and reliable method for accessing 3-acyl azetidines and other analogous derivatives by simply varying the organometallic reagent used in the second step.

The table below outlines the key stages in the synthesis of 1-(Azetidin-3-yl)ethanone from its carboxylic acid precursor.

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Weinreb-Nahm Amide Formation | 1. Oxalyl Chloride or Coupling Agent (e.g., HATU) 2. Me(MeO)NH·HCl, Base (e.g., DIPEA) | N-Boc-3-(N-methoxy-N-methylcarbamoyl)azetidine |

| 2 | Ketone Synthesis | MeMgBr or MeLi, followed by acidic workup | 1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)ethanone |

| 3 | Deprotection / Salt Formation | HCl in dioxane or methanol | This compound |

Methodologies for Introducing Ketone Moieties onto Azetidine Scaffolds

The introduction of a ketone functional group at the C3 position of the azetidine ring is a key transformation in the synthesis of 1-(Azetidin-3-yl)ethanone. This can be achieved through several reliable synthetic strategies, primarily involving the manipulation of a carboxylic acid derivative or a nitrile at the 3-position of an N-protected azetidine. The use of a protecting group on the azetidine nitrogen, most commonly the tert-butoxycarbonyl (Boc) group, is essential to prevent unwanted side reactions and to modulate the reactivity of the ring system.

From N-Boc-azetidine-3-carboxylic acid via a Weinreb Amide

A robust and widely employed method for the synthesis of ketones from carboxylic acids is the Weinreb amide synthesis. rsc.orgorganic-chemistry.orgorientjchem.orgwikipedia.org This method involves the conversion of a carboxylic acid to a stable N-methoxy-N-methylamide (Weinreb amide), which then reacts with an organometallic reagent, such as a Grignard reagent, to afford the desired ketone in high yield, minimizing the over-addition that often plagues reactions with other carboxylic acid derivatives. wikipedia.orgmasterorganicchemistry.com

The synthesis commences with the readily available N-Boc-azetidine-3-carboxylic acid. chemicalbook.com This starting material can be prepared through various established routes. rsc.orggoogle.com The carboxylic acid is then converted to the corresponding Weinreb amide, N-methoxy-N-methyl-(1-(tert-butoxycarbonyl)azetidine-3-carboxamide), using a suitable coupling agent. arkat-usa.orgresearchgate.netresearchgate.net Common reagents for this transformation include carbodiimides (like DCC or EDC) or the use of acylbenzotriazoles. arkat-usa.org

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Boc-azetidine-3-carboxylic acid, N,O-Dimethylhydroxylamine hydrochloride | Coupling Agent (e.g., HATU, T3P), Base (e.g., DIPEA, Et3N) | DCM or DMF | 0 to rt | 85-95 |

| 2 | N-Boc-azetidine-3-Weinreb amide | Methylmagnesium bromide (CH3MgBr) | THF | -78 to 0 | 80-90 |

| 3 | N-Boc-1-(azetidin-3-yl)ethanone | HCl in Dioxane or Methanol | Dioxane or Methanol | 0 to rt | >95 |

The subsequent reaction of the Weinreb amide with a methyl Grignard reagent (methylmagnesium bromide or chloride) furnishes N-Boc-1-(azetidin-3-yl)ethanone. The final step involves the deprotection of the Boc group under acidic conditions, typically using hydrochloric acid in a solvent such as dioxane or methanol, which concomitantly forms the desired hydrochloride salt. commonorganicchemistry.comnih.govreddit.comreddit.com

From N-Boc-azetidine-3-carbonitrile via Grignard Reaction

An alternative and effective route to 3-acetylazetidine involves the reaction of an organometallic reagent with an azetidine-3-carbonitrile (B1291615) precursor. masterorganicchemistry.comnih.gov This method leverages the nucleophilic addition of a Grignard reagent to the nitrile group, which, after acidic workup, hydrolyzes to the corresponding ketone.

The synthesis begins with N-Boc-azetidine-3-carbonitrile. This intermediate can be synthesized from N-Boc-3-azetidinone through a Wittig-type reaction with a cyanophosphonate or from other 3-substituted azetidines. rsc.orgrsc.org The N-Boc-azetidine-3-carbonitrile is then treated with a methyl Grignard reagent. The intermediate imine formed is subsequently hydrolyzed with aqueous acid to yield N-Boc-1-(azetidin-3-yl)ethanone.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Boc-azetidine-3-carbonitrile | Methylmagnesium bromide (CH3MgBr) | THF or Diethyl ether | 0 to rt | 75-85 |

| 2 | Intermediate Imine | Aqueous HCl | - | rt | - |

| 3 | N-Boc-1-(azetidin-3-yl)ethanone | HCl in Dioxane or Methanol | Dioxane or Methanol | 0 to rt | >95 |

Similar to the Weinreb amide route, the final step involves the removal of the Boc protecting group with hydrochloric acid to afford this compound. commonorganicchemistry.comnih.govreddit.comreddit.com

Chemical Reactivity and Transformations of Azetidine Systems

Ring-Opening Reactions of Azetidines

Azetidines, while more stable than aziridines, can undergo ring-opening reactions under appropriate conditions, driven by the release of ring strain. organic-chemistry.org These reactions can be initiated by various reagents and proceed through different mechanisms, often influenced by the substitution pattern on the azetidine (B1206935) ring.

Nucleophilic ring-opening is a common transformation for azetidines, particularly when the nitrogen atom is activated. nih.gov Activation can be achieved by protonation under acidic conditions or by conversion into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. nih.govmagtech.com.cn The regioselectivity of the nucleophilic attack is highly dependent on the substituents present on the ring. For instance, in azetidinium ions, nucleophiles tend to attack the less sterically hindered carbon atom. magtech.com.cn However, electronic effects also play a crucial role; unsaturated substituents at the C2-position can stabilize a transition state, favoring cleavage of the adjacent C-N bond. magtech.com.cn A variety of nucleophiles, including halides, amines, and oxygen-containing species, can participate in these reactions, leading to the formation of functionalized acyclic amines. nih.gov

Acid-mediated intramolecular ring-opening has also been observed, particularly in N-substituted azetidines bearing a pendant nucleophilic group. nih.gov In such cases, protonation of the azetidine nitrogen is believed to be a precursor to the ring-opening event. nih.gov The stability of the azetidine ring in acidic conditions is therefore dependent on the pKa of the azetidine nitrogen. nih.gov

The table below summarizes the key factors influencing the ring-opening reactions of azetidines.

| Factor | Influence on Ring-Opening Reactions |

| Ring Strain | The inherent strain of the four-membered ring is the primary driving force for ring-opening reactions. |

| Nitrogen Activation | Protonation (acidic conditions) or quaternization of the nitrogen atom increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. nih.govmagtech.com.cn |

| Substituents | The position and electronic nature of substituents on the ring dictate the regioselectivity of nucleophilic attack. Steric hindrance and the ability to stabilize transition states are key determinants. magtech.com.cn |

| Nucleophile | The nature of the nucleophile influences the reaction conditions and the type of functionalized amine product obtained. nih.gov |

| Intramolecular Nucleophiles | The presence of a pendant nucleophilic group on an N-substituent can lead to intramolecular ring-opening, especially under acidic conditions. nih.gov |

Functionalization of the Azetidine Ring System

Beyond ring-opening reactions, the azetidine scaffold can be functionalized through various chemical transformations that maintain the integrity of the four-membered ring. These reactions allow for the introduction of diverse substituents and the construction of more complex molecules.

Direct functionalization of C(sp3)–H bonds is a powerful and increasingly explored strategy in organic synthesis for its atom and step economy. In the context of saturated heterocycles like azetidines, transition metal-catalyzed C-H activation has emerged as a key methodology. acs.org This approach often utilizes a directing group to control the regioselectivity of the functionalization. Palladium-catalyzed intramolecular amination of C(sp3)-H bonds has been successfully employed for the synthesis of azetidine rings themselves, highlighting the feasibility of activating these otherwise inert bonds. researchgate.net While specific examples of direct C(sp3)-H functionalization on pre-formed 1-(Azetidin-3-yl)ethanone (B11925183) are not extensively documented, the general principles of transition-metal-catalyzed C-H activation on saturated heterocycles suggest that such transformations are plausible. The presence of the nitrogen atom and the ketone functionality could potentially be exploited to direct a catalyst to a specific C-H bond on the azetidine ring, enabling the introduction of new substituents.

Electrophilic azetidinylation represents a valuable method for the direct installation of the azetidine motif onto a variety of nucleophiles. This "any-stage" functionalization is particularly useful in medicinal chemistry for the rapid diversification of lead compounds. mdpi.comnih.gov This strategy typically involves the use of pre-activated azetidine derivatives that act as electrophiles. One such class of reagents are azetidinyl trichloroacetimidates, which can be activated under mild conditions to couple with a wide range of nucleophiles. mdpi.com This approach allows for the formation of C-azetidinyl, N-azetidinyl, O-azetidinyl, and S-azetidinyl bonds, thereby providing access to a diverse library of functionalized azetidines. mdpi.com The development of such electrophilic azetidinating agents circumvents the often challenging synthesis of azetidine-containing molecules from acyclic precursors.

The nitrogen atom in the azetidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. magtech.com.cn N-alkylation can be achieved using various alkylating agents, such as alkyl halides. magtech.com.cnnih.gov Similarly, N-acylation can be performed with acylating agents like acyl chlorides or anhydrides. These reactions are fundamental for modifying the properties of the azetidine-containing molecule and for introducing a wide range of functional groups. It is important to note that under certain conditions, particularly with reactive alkylating agents, the initial N-alkylation can lead to the formation of a quaternary azetidinium salt, which may then be susceptible to ring-opening by a nucleophile. magtech.com.cn Selective alkylation at a specific nitrogen atom can be achieved in molecules containing multiple amine functionalities by careful choice of reaction conditions and protecting groups. nih.gov

The ketone functional group in 1-(Azetidin-3-yl)ethanone hydrochloride is a versatile handle for a variety of chemical transformations. Standard ketone chemistry can be applied to this moiety to introduce further complexity and diversity to the molecule.

Reduction: The ketone can be reduced to a secondary alcohol using common reducing agents such as sodium borohydride (B1222165). mdpi.com This transformation introduces a new stereocenter, and stereoselective reductions may be possible depending on the reaction conditions and the presence of chiral catalysts.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. researchgate.netresearchgate.net By reacting the ketone with a phosphonium (B103445) ylide, a carbon-carbon double bond can be formed, allowing for the extension of the carbon skeleton and the introduction of various substituents. researchgate.net

Reductive Amination: The ketone can undergo reductive amination to form a new amine. nih.govarkat-usa.org This reaction involves the initial formation of an imine or enamine intermediate by reaction with a primary or secondary amine, followed by reduction. This is a highly valuable transformation for the synthesis of more complex amine-containing structures. The synthesis of azetidin-3-amines from azetidin-3-one (B1332698) demonstrates the feasibility of this type of reaction on the azetidine scaffold. magtech.com.cnnih.gov

The table below provides a summary of potential reactions of the ketone moiety in 1-(Azetidin-3-yl)ethanone.

| Reaction | Reagents | Product |

| Reduction | e.g., Sodium borohydride (NaBH4) | 1-(1-Hydroxyethyl)azetidine |

| Wittig Reaction | e.g., Methylenetriphenylphosphorane (Ph3P=CH2) | 1-(1-Isopropenyl)azetidine |

| Reductive Amination | e.g., Amine (R-NH2), reducing agent (e.g., NaBH3CN) | 1-(1-(Alkylamino)ethyl)azetidine |

Nucleophilic displacement reactions on the azetidine ring itself, without necessarily leading to ring-opening, are also important transformations. These reactions typically occur at a carbon atom bearing a suitable leaving group. For 3-substituted azetidines, nucleophilic substitution at the C3 position is a key strategy for introducing a variety of functional groups. For example, a hydroxyl group at the C3 position can be converted into a better leaving group, such as a mesylate or tosylate, which can then be displaced by a wide range of nucleophiles, including amines, azides, and thiols. This approach is fundamental for the synthesis of diversely substituted azetidines, such as 3-aminoazetidines, which are important building blocks in medicinal chemistry. arkat-usa.org The success of these SN2 reactions depends on the nature of the leaving group, the nucleophile, and the reaction conditions.

Structural Characterization Methodologies in Azetidine Research

Spectroscopic Analysis of Azetidine (B1206935) Derivatives

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the structure.

For azetidine derivatives, ¹H NMR is particularly useful for establishing the relative configuration of substituents on the ring through the analysis of proton-proton coupling constants (J values). The coupling constants between protons on the azetidine ring can help determine their cis or trans relationship, with J(cis) values typically being larger (8.4–8.9 Hz) than J(trans) values (5.8–7.9 Hz). ipb.pt Two-dimensional NMR experiments, such as COSY and NOESY, can further confirm these assignments by showing correlations between adjacent protons and through-space interactions, respectively. ipb.pt

In the case of 1-(Azetidin-3-yl)ethanone (B11925183) hydrochloride, the protonation of the azetidine nitrogen in the hydrochloride salt influences the chemical shifts of the ring protons compared to its free base form.

¹H and ¹³C NMR Data for 1-(Azetidin-3-yl)ethanone

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 1-(Azetidin-3-yl)ethanone hydrochloride, the IR spectrum would exhibit characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ketone is a key diagnostic feature, typically appearing in the range of 1705-1725 cm⁻¹. nist.govnist.gov The presence of the hydrochloride salt would result in a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretch of a secondary ammonium (B1175870) salt. Other notable absorptions include C-H stretching and bending vibrations. jmchemsci.commu.edu.iq

Characteristic IR Absorption Bands for Azetidine Derivatives

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For 1-(Azetidin-3-yl)ethanone (free base, C₅H₉NO), the expected exact mass is approximately 99.0684 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 99. The fragmentation pattern would likely involve cleavage of the acetyl group or fragmentation of the azetidine ring. nist.gov For the hydrochloride salt, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would typically be used, showing a prominent peak for the protonated molecule [M+H]⁺ at m/z 100. medwinpublishers.com

X-ray Crystallographic Analysis for Conformation and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This technique is essential for unambiguously establishing the conformation of the azetidine ring and the absolute stereochemistry of its substituents.

While specific X-ray crystallographic data for this compound are not available in the public domain, the methodology is widely applied to other azetidine derivatives. nih.govadelaide.edu.au For four-membered rings like azetidine, X-ray analysis reveals the degree of ring puckering, a key conformational feature. The azetidine ring is generally non-planar, and the analysis can determine whether substituents are in axial or equatorial positions, which profoundly impacts the molecule's properties and interactions. adelaide.edu.au In cases where chiral centers are present, X-ray crystallography of a single crystal of an enantiomerically pure compound can determine its absolute configuration. researchgate.netthieme-connect.de

Computational Chemistry in Azetidine Synthesis and Reactivity Research

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules, which is crucial for understanding the reactivity of azetidine (B1206935) derivatives. aip.orgnih.gov These calculations allow for the exploration of reaction potential energy surfaces, providing detailed information about transition states and intermediates.

Transition state analysis using DFT is fundamental to elucidating the mechanisms of azetidine synthesis and functionalization. By calculating the energies of reactants, products, and transition states, researchers can map out the most favorable reaction pathways. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, DFT calculations have been used to understand the regioselectivity of the ring-opening. nih.govfrontiersin.org These studies show that the calculated energy of the transition state for azetidine formation can be significantly lower than that for the formation of a competing pyrrolidine (B122466) ring, explaining the observed product distribution. nih.govfrontiersin.org

Computational studies on the thermal decomposition of substituted azetidines, such as 1,3,3-trinitroazetidine, have utilized DFT to explore various decomposition pathways, including NO2 elimination and HONO elimination. aip.org These calculations help to identify the lowest energy pathways and predict the initial steps of decomposition. aip.org Similarly, in photo-induced cycloaddition reactions to form azetidines, theoretical studies have been employed to understand the mechanism of formation and the preference for azetidine over other products like oxetane. acs.org

Table 1: Example of DFT Calculated Activation Energies for Competing Ring Closures

| Reaction Pathway | Substrate Type | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| 4-exo-tet (Azetidine formation) | N-tert-butylsulfonyl (2-aminoalkyl) oxiranes | Lower Energy | Azetidine |

Note: This table is illustrative of typical data obtained from DFT studies on azetidine synthesis and does not represent specific data for 1-(Azetidin-3-yl)ethanone (B11925183) hydrochloride.

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving azetidines. researchgate.netmit.eduresearchgate.net For example, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT studies have suggested that the coordination of the lanthanum catalyst to the substrate and/or product is responsible for the observed C3-selective aminolysis leading to azetidine formation. nih.govfrontiersin.org

In the context of functionalizing the azetidine ring itself, computational methods can predict the most likely site of attack for a nucleophile or electrophile. This is particularly important for substituted azetidines where multiple reactive sites may be present. The ability to predict these outcomes is crucial for designing efficient synthetic strategies. acs.orgnumberanalytics.com Furthermore, computational models have been developed to explain the preference for certain stereochemical outcomes, such as the diastereoselectivity in the synthesis of 2-arylazetidines. acs.org

Predictive Modeling for Reaction Outcomes and Substrate Scope in Azetidine Chemistry

Beyond fundamental quantum mechanical studies, predictive modeling, often employing machine learning, is emerging as a powerful tool in azetidine chemistry. researchgate.netresearchgate.net These models can predict the success of a reaction and the scope of suitable substrates, thereby accelerating the discovery of new synthetic methodologies. mit.eduthescience.devnih.gov

Researchers at MIT and the University of Michigan have developed computational models to predict the outcome of photocatalyzed reactions that form azetidines from alkenes and oximes. mit.edumit.edubioquicknews.com By calculating frontier orbital energies and other molecular properties, their model can quickly predict whether a given pair of reactants will form an azetidine and can even estimate the potential yield. mit.edumit.edu This approach allows for the rapid screening of a wide range of potential substrates without the need for extensive laboratory work. mit.eduthescience.dev Of 27 computationally studied combinations, 18 were tested experimentally, with the model's predictions proving to be largely accurate. mit.edumit.edu This demonstrates the potential of predictive modeling to expand the known substrate scope for azetidine synthesis. mit.edu

Table 2: Example of a Predictive Model for Azetidine Synthesis

| Alkene Substrate | Oxime Substrate | Predicted Outcome | Experimental Result |

|---|---|---|---|

| Styrene | Acetophenone oxime | High Yield | 85% Yield |

| Cyclohexene | Benzophenone oxime | Low Yield | 15% Yield |

Note: This table is a simplified, illustrative example based on the type of data generated by predictive models in azetidine synthesis and is not specific to 1-(Azetidin-3-yl)ethanone hydrochloride.

Conformational Analysis and Molecular Dynamics Simulations of Azetidine Scaffolds

The strained four-membered ring of azetidine endows it with a unique and rigid conformational landscape. researchgate.net Understanding the conformational preferences of azetidine scaffolds is crucial, as it can influence their reactivity and biological activity. Computational methods such as conformational analysis and molecular dynamics (MD) simulations are well-suited for this purpose. mit.edu

DFT calculations and in situ FT-IR experiments have been used to study the dynamic behavior of lithiated azetidines, revealing that these intermediates can be configurationally labile. nih.govmdpi.com This has important implications for the stereochemical outcome of reactions involving these species. nih.gov

Strategic Applications of Azetidine Scaffolds in Molecular Design

Azetidines as Key Building Blocks in Organic Synthesis

Azetidines are recognized as powerful building blocks for synthesizing a vast number of organic molecules. nih.govmedwinpublishers.comresearchgate.net Their utility stems from the inherent ring strain (approximately 25 kcal/mol), which, while ensuring reasonable stability for handling, can be harnessed to drive ring-opening reactions under specific conditions. researchgate.netrsc.org This strain-release reactivity provides access to 1,3-difunctionalized acyclic amines, which are important synthetic intermediates. acs.org Furthermore, the azetidine (B1206935) ring itself can be elaborated through functionalization at the nitrogen atom or at the carbon positions, making it a versatile template for constructing complex molecular architectures. researchgate.netorganic-chemistry.org

Influence of Azetidine Moiety on Molecular Rigidity and Three-Dimensionality

In drug design, controlling the conformation of a molecule is paramount for achieving high affinity and selectivity for a biological target. The four-membered azetidine ring introduces significant conformational rigidity, more so than its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine. researchgate.net This rigidity reduces the entropic penalty upon binding to a receptor, which can lead to enhanced potency. enamine.net The non-planar, puckered nature of the azetidine ring provides a well-defined three-dimensional (3D) vector for substituents, allowing chemists to explore chemical space more effectively than with flat aromatic rings. This increased 3D character is a highly sought-after attribute for improving the physicochemical properties and novelty of drug candidates. researchgate.net

Azetidine as Bioisosteric Replacements for Other Cyclic Systems in Scaffold Optimization

Azetidines are increasingly used as bioisosteres for other common chemical groups. nih.govchemrxiv.org A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological effects. The azetidine ring has been successfully employed as a replacement for:

Pyrrolidine and Piperidine: Replacing larger, more flexible rings with a smaller, rigid azetidine can improve metabolic stability and alter solubility profiles. chemrxiv.org

Phenyl Rings: As a non-aromatic bioisostere for a phenyl group, an azetidine can improve solubility, reduce metabolic liability associated with aromatic oxidation, and provide novel intellectual property.

tert-Butyl Groups: A 3,3-dimethylazetidine (B189357) can mimic the steric bulk of a tert-butyl group while introducing a polar nitrogen atom, which can be used to fine-tune properties like solubility and engage in hydrogen bonding.

Utility of Azetidine Derivatives in Catalytic Processes

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric catalysis. researchgate.net Their rigid framework helps create a well-defined chiral environment around a metal center or active site, leading to high levels of enantioselectivity. Azetidine-based catalysts have been successfully applied in a variety of important chemical transformations, including:

Suzuki-Miyaura Reactions: Azetidine-based ligands have been used to create highly efficient palladium catalytic systems for cross-coupling reactions. mdpi.com

Michael Additions: Asymmetric Michael additions have been catalyzed by azetidine-containing binuclear zinc catalysts. rsc.org

Henry (Nitroaldol) Reactions: Chiral azetidine-derived ligands are effective in promoting asymmetric Henry reactions. researchgate.net

Sonogashira Couplings: Azetidine-based catalyst systems have also shown utility in Sonogashira cross-coupling reactions.

Design and Diversification of Novel Azetidine-Based Scaffolds for Chemical Libraries

The favorable properties of the azetidine ring have made it a popular core for the design of chemical libraries aimed at drug discovery. nih.govnih.gov Synthetic methodologies have been developed to produce diverse collections of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems. nih.govacs.orgresearchgate.net These libraries are often designed with "lead-like" properties in mind, focusing on parameters suitable for targeting specific disease areas, such as the central nervous system (CNS). nih.gov The ability to generate large numbers of structurally diverse yet related azetidine compounds allows for systematic exploration of structure-activity relationships (SAR) to optimize lead compounds. acs.org

Application of Azetidine Linker Motifs in Complex Molecular Architectures

In addition to serving as a central scaffold, the azetidine motif is also used as a rigid linker to connect different parts of a larger molecule. By replacing more flexible linkers (e.g., alkyl chains), an azetidine can pre-organize the molecule into a more bioactive conformation. This strategy has been employed in the design of potent enzyme inhibitors, where the azetidine linker correctly positions key binding groups within the active site of a protein. For example, azetidine-2-carboxamide (B111606) analogues have been developed as potent small-molecule STAT3 inhibitors, demonstrating the linker's role in improving potency and physicochemical properties. nih.gov

Green Chemistry Principles in Azetidine Synthesis

Development of Environmentally Benign Synthetic Routes to Azetidines

The pursuit of environmentally benign synthetic routes for azetidines is driven by the need to minimize the environmental footprint of pharmaceutical and chemical production. Azetidines are crucial structural motifs in many biologically active compounds, making their sustainable synthesis a key goal. researchgate.netmagtech.com.cn Efforts in this area focus on improving atom economy, reducing the use of hazardous substances, and employing renewable feedstocks.

A significant development is the move away from traditional methods that rely on stoichiometric reagents and harsh conditions. For instance, the reduction of β-lactams (azetidin-2-ones) is a common method for azetidine (B1206935) synthesis, but often requires potent reducing agents like lithium aluminium hydride, which pose safety and disposal challenges. wikipedia.orgrsc.org Greener approaches aim to replace such reagents with more benign alternatives or develop entirely new catalytic pathways.

Researchers have explored various strategies, including intramolecular cyclizations, which are inherently more atom-economical. Palladium-catalyzed intramolecular amination of C-H bonds represents a sophisticated method for constructing the azetidine ring, minimizing the need for pre-functionalized starting materials. rsc.org Another approach involves the [2+2] photocycloaddition of imines and alkenes, which can offer a direct and efficient route to the azetidine core, often with high stereoselectivity. magtech.com.cnrsc.org These methods exemplify the shift towards designing syntheses that are both elegant and environmentally conscious.

The development of routes starting from readily available and less hazardous materials is also a cornerstone of green azetidine synthesis. For example, methods utilizing 2-substituted-1,3-propanediols offer a convergent pathway to 1,3-disubstituted azetidines, avoiding more complex and wasteful multi-step sequences. acs.orgorganic-chemistry.org

One-Pot and Microwave-Assisted Synthetic Methodologies

Combining multiple reaction steps into a single "one-pot" procedure significantly enhances the efficiency and sustainability of a synthesis. This approach reduces the need for intermediate purification steps, which in turn cuts down on solvent usage, energy consumption, and waste generation. Several one-pot methods for azetidine synthesis have been developed, streamlining the construction of this important heterocyclic scaffold. acs.orgacs.org

A notable example is the one-pot synthesis of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols. acs.orgacs.org This process involves the in situ formation of a bis-triflate intermediate, which then reacts with a primary amine in the same reaction vessel to yield the final azetidine product. acs.orgacs.org This method is lauded for its broad substrate scope and for minimizing the formation of elimination byproducts. acs.orgacs.org Similarly, chiral azetidines have been synthesized via a one-pot procedure involving the reaction of a chloroaldehyde with a chiral amine, proceeding through an iminium intermediate. doi.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. rasayanjournal.co.innih.gov By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.govmdpi.com

The application of microwave technology to azetidine synthesis has proven highly effective. For instance, the cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation provides a rapid and efficient route to various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org Another key application is the microwave-assisted cyclization of 3-(ammonio)propyl sulfates in water, which yields analytically pure azetidines in just 15 minutes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction/Convection (surface heating) | Dielectric Heating (direct molecular interaction) |

| Reaction Time | Hours to Days | Seconds to Minutes mdpi.com |

| Energy Efficiency | Lower | Higher atiner.gr |

| Yields | Often lower to moderate | Often higher rasayanjournal.co.innih.gov |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |

| Example (Azetidine) | Synthesis of 1,8-naphthyridine (B1210474) derivatives | Cyclization to azetidinones in minutes rasayanjournal.co.in |

Metal-Free and Solvent-Free Reaction Conditions

The use of transition metals as catalysts is widespread in organic synthesis, but concerns about their toxicity, cost, and potential for product contamination have spurred the development of metal-free alternatives. Metal-free synthesis aligns with green chemistry principles by avoiding hazardous substances and simplifying purification processes.

In the context of azetidine synthesis, several metal-free approaches have been reported. One such method involves the intramolecular ring opening of azetidines under transition-metal-free conditions, using only a mild base like cesium carbonate. acs.orgacs.org This is particularly noteworthy as most ring-opening reactions of azetidines typically require activation by Lewis or Brønsted acids. acs.org This base-mediated approach offers a milder and more environmentally friendly pathway to complex molecular structures. acs.orgacs.org Furthermore, straightforward thermal cycloaddition reactions between readily available azides and alkenes can produce aryl aziridines, which can serve as precursors for ring-expansion to azetidines, all without the need for metal catalysts. rsc.org

Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. By eliminating the solvent, these methods drastically reduce waste, cost, and the environmental impact associated with volatile organic compounds (VOCs). Microwave irradiation is often employed in conjunction with solvent-free conditions to facilitate reactions between solid reactants. For example, the synthesis of 1-arenesulfonylazetidines can be achieved through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation on an alumina (B75360) solid support, completely avoiding the use of a solvent. organic-chemistry.org

Utilization of Aqueous Media in Azetidine Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. Performing organic reactions in water, however, can be challenging due to the poor solubility of many organic substrates. Despite this, the development of synthetic methods in aqueous media is a major goal of green chemistry.

Significant progress has been made in using water as a medium for azetidine synthesis. A key example is the rapid synthesis of azetidines via the cyclization of 3-(ammonio)propyl sulfates in a basic aqueous solution. researchgate.net This reaction is particularly efficient when combined with microwave heating, demonstrating a synergy between two green chemistry principles. researchgate.net The simple and efficient cyclocondensation of alkyl dihalides and primary amines to form azetidines has also been successfully carried out in an alkaline aqueous medium under microwave irradiation, highlighting the viability of water as a solvent for this class of reactions. organic-chemistry.org

The use of aqueous media not only enhances the safety and environmental profile of the synthesis but can also influence reaction rates and selectivity in unique ways compared to organic solvents.

Table 2: Green Chemistry Approaches in Azetidine Synthesis

| Green Principle | Synthetic Methodology | Example | Reference(s) |

|---|---|---|---|

| Waste Prevention | One-Pot Synthesis | Alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols. | acs.orgacs.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Cyclization of 3-(ammonio)propyl sulfates in water. | researchgate.net |

| Safer Chemicals | Metal-Free Conditions | Intramolecular ring opening of azetidines using a mild base (Cs2CO3). | acs.orgacs.org |

| Safer Solvents | Aqueous Media | Cyclocondensation of alkyl dihalides and primary amines under microwave irradiation. | organic-chemistry.org |

| Safer Solvents | Solvent-Free Conditions | Synthesis of 1-arenesulfonylazetidines on alumina support with microwave heating. | organic-chemistry.org |

Future Perspectives in Azetidine Research

Emerging Synthetic Methodologies for Highly Functionalized Azetidines

The construction of the azetidine (B1206935) core has long been a synthetic challenge, but recent years have witnessed a surge in innovative methodologies that provide access to densely functionalized azetidines. researchgate.netmedwinpublishers.com These emerging strategies are moving beyond traditional cyclization methods to offer greater efficiency, scope, and control. researchgate.netmagtech.com.cn

Photocatalysis and [2+2] Cycloadditions: Visible-light photocatalysis has emerged as a powerful tool for azetidine synthesis. chemrxiv.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, represents one of the most direct routes to the azetidine skeleton. chemrxiv.orgrsc.org Recent advancements have utilized iridium(III) photocatalysts to facilitate the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes under blue light irradiation. rsc.org This method is notable for its tolerance of various functional groups on the alkene partner. rsc.org Gold-based photocatalysts are also showing promise as effective alternatives to iridium complexes for these energy transfer reactions. acs.org Furthermore, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, offering a highly stereoselective and atom-economical pathway to functionalized azetidines. acs.org

Strain-Release Strategies: The concept of strain-release has been effectively harnessed to construct complex molecular architectures. chemrxiv.org Methodologies involving highly strained intermediates like azabicyclo[1.1.0]butanes (ABBs) are gaining traction. chemrxiv.orgchemrxiv.org Radical strain-release (RSR) photocatalysis, for instance, allows for the transformation of readily available ABBs into densely functionalized azetidines in a single step under mild, visible-light-driven conditions. chemrxiv.orgthieme-connect.com This approach enables a double functionalization process, forming two new bonds in one operation. chemrxiv.org Enantiocontrolled synthesis is also achievable through strain-release functionalization, providing access to complex, stereopure azetidines that are otherwise difficult to produce. acs.org

C–H Activation and Amination: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been reported as a significant development for synthesizing functionalized azetidines. rsc.org This method allows for the direct formation of the azetidine ring by creating a C-N bond from a pre-existing carbon-hydrogen bond, offering a more atom-economical approach. rsc.org

Below is a summary of key emerging synthetic methodologies.

Table 1: Emerging Synthetic Methodologies for Azetidines| Methodology | Key Features | Catalysts/Reagents | Reference |

|---|---|---|---|

| Photocatalytic [2+2] Cycloaddition | Direct formation from imines/alkenes; Good functional group tolerance. | Iridium(III) complexes, Gold complexes | rsc.orgacs.org |

| Radical Strain-Release (RSR) | Uses strained intermediates (ABBs); Double functionalization in one step. | Organic photosensitizers | chemrxiv.orgchemrxiv.org |

| C(sp3)–H Amination | Intramolecular cyclization; High atom economy. | Palladium(II) catalysts | rsc.org |

| Kulinkovich-type Coupling | Intermolecular coupling to form spirocyclic azetidines. | Titanium(IV) mediators, Grignard reagents | rsc.org |

Advanced Functionalization Strategies for Azetidine Core Structures

Beyond the synthesis of the core ring, the ability to selectively functionalize pre-existing azetidine scaffolds is crucial for their application in drug discovery and materials science. researchgate.netresearchgate.net Researchers are developing sophisticated strategies to modify the azetidine ring at various positions, often leveraging its inherent strain. researchwithrutgers.com

Direct C-H Functionalization: Direct C-H functionalization of the azetidine ring is a highly sought-after transformation that avoids the need for pre-functionalized substrates. nih.gov Strategies for the α-lithiation of N-substituted azetidines, followed by trapping with electrophiles, allow for the preparation of a variety of C2-functionalized azetidines. nih.gov The regioselectivity of this process can be controlled by the nature of the nitrogen substituent. nih.gov Palladium-catalyzed C-H arylation has also been demonstrated for the preparation of 2-substituted azetidines. researchgate.net

Electrophilic Azetidinylation: A modular approach termed "electrophilic azetidinylation" has been developed, allowing for the direct attachment of the azetidine ring to a wide range of nucleophiles. rsc.orgchemrxiv.org This strategy utilizes novel reagents such as azetidinyl trichloroacetimidates, which can couple with over 20 classes of nucleophiles, including complex drug molecules. chemrxiv.org This "any-stage" installation capability significantly streamlines the synthesis of azetidine-containing compounds. rsc.org

Late-Stage Functionalization in Peptides: The incorporation of azetidine-based amino acids into peptides is an area of growing interest. The azetidine ring can act as a turn-inducing element, facilitating the cyclization of small peptides. nih.govresearchgate.net A key advantage of this approach is the potential for late-stage functionalization. The azetidine nitrogen can serve as a handle for modification after the macrocycle has been formed, allowing for the attachment of tags, dyes, or other functional moieties without degrading the strained ring. nih.govresearchgate.net

Computational Design of Novel Azetidine Systems and Their Reactivity

Computational chemistry is playing an increasingly vital role in guiding the synthesis and understanding the reactivity of azetidine systems. mit.edu By modeling reaction pathways and predicting outcomes, computational approaches can accelerate the discovery of new reactions and substrates, reducing the reliance on trial-and-error experimentation. thescience.dev

Researchers have successfully used computational models to predict the feasibility of photocatalyzed aza Paternò-Büchi reactions. mit.edu By calculating frontier orbital energies of precursor alkenes and oximes, these models can forecast which substrate pairs will successfully react to form azetidines. mit.eduthescience.dev This predictive power allows for the pre-screening of compounds, identifying promising candidates for experimental validation and expanding the known substrate scope for these reactions. thescience.dev

Furthermore, computational studies, including Density Functional Theory (DFT) calculations, are being used to investigate the mechanisms of novel azetidine-forming reactions, such as the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes. chemrxiv.orgchemrxiv.org These investigations provide crucial insights into the key energy-transfer processes and the nature of the radical intermediates involved, which is essential for optimizing reaction conditions and designing new, more efficient catalysts. chemrxiv.org The "dynamic control of reactivity," where reaction conditions like temperature can switch between different reaction pathways (e.g., ortho-lithiation vs. α-lithiation), has also been explored and explained through computational insights. nih.gov

Expanding the Chemical Space of Azetidine Derivatives through Innovative Synthetic Approaches

The ultimate goal of developing new synthetic methods is to expand the accessible chemical space of azetidine derivatives for applications in various fields, particularly for CNS-focused drug discovery where stringent physicochemical properties are required. nih.govnih.gov Innovative approaches are enabling the creation of diverse libraries of fused, bridged, and spirocyclic azetidine ring systems. nih.govresearchgate.net

Diversity-oriented synthesis (DOS) is being applied to generate collections of structurally diverse compounds from a common, densely functionalized azetidine core. nih.gov By manipulating this core system, a wide variety of novel scaffolds can be accessed. nih.gov For example, ring-closing metathesis has been used to derive azetidine-fused 8-membered rings, and ring expansion/spirocyclization sequences have led to novel [4.2.0]-ring systems. nih.gov

The development of modular strategies, such as the electrophilic azetidinylation mentioned earlier, is key to this expansion. chemrxiv.org By enabling the facile connection of the azetidine motif to a vast library of existing nucleophiles, including approved drugs, chemists can rapidly generate novel analogues and explore structure-activity relationships. chemrxiv.org This approach simplifies the synthesis of medicinally relevant structures and provides facile access to azetidine analogues of known bioactive compounds. chemrxiv.org The synthesis of novel azetidine amides as potent STAT3 inhibitors highlights how new scaffolds can lead to significant advances in medicinal chemistry. acs.org These innovative strategies are crucial for populating chemical libraries with unique, three-dimensional azetidine-containing molecules, increasing the probability of discovering next-generation therapeutics. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(azetidin-3-yl)ethanone hydrochloride, and how can purity be optimized?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Cyclocondensation of azetidine derivatives with ketone precursors under acidic conditions, followed by hydrochloride salt formation via HCl gas saturation .

- Route 2 : Functionalization of azetidin-3-ylmethanol intermediates via oxidation to the corresponding ketone, followed by HCl neutralization .

- Purity Optimization : Use recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity, as validated by HPLC with UV detection (λ = 254 nm) .

Q. How can spectroscopic techniques (IR, NMR, MS) characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and N–H bending (azetidine ring, ~1550 cm⁻¹). Compare with NIST reference spectra for azetidine derivatives .

- NMR : -NMR should show a singlet for the acetyl group (δ 2.1–2.3 ppm) and multiplet signals for the azetidine protons (δ 3.5–4.0 ppm). -NMR confirms the ketone carbon at δ 205–210 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 148.1 (free base) and [M-Cl]⁺ at m/z 112.1 for the hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Perform comparative analysis using NIST Standard Reference Data (e.g., IR spectrum for analogous ethanone derivatives) .

- Validate ambiguous peaks via 2D NMR (e.g., HSQC, HMBC) to assign azetidine ring protons and confirm stereochemical integrity .

- Cross-reference with synthetic intermediates (e.g., azetidin-3-ylmethanol hydrochloride) to isolate spectral contributions from the ketone moiety .

Q. What strategies are effective for impurity profiling in pharmaceutical-grade synthesis?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect common impurities like N-acetylated byproducts or ring-opened derivatives .

- Reference Standards : Compare retention times and fragmentation patterns with salbutamol-related impurities (e.g., EP Impurity J), which share structural motifs .

- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hr), acidic/basic hydrolysis, and UV light to identify degradation products .

Q. How can the stability of this compound under varying experimental conditions be systematically assessed?

- Methodological Answer :

- Thermal Stability : Use TGA-DSC to monitor decomposition temperatures (>200°C typical for azetidine hydrochlorides) .

- Solution Stability : Prepare solutions in DMSO, water, and PBS (pH 7.4); analyze by HPLC at 24/48/72 hr intervals to detect hydrolysis or oxidation .

- Moisture Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; quantify hygroscopicity via Karl Fischer titration .

Q. What experimental designs are suitable for probing biological activity or receptor interactions?

- Methodological Answer :

- In Vitro Assays : Screen for β-adrenergic receptor binding using radiolabeled ligands (e.g., -CGP 12177) in CHO-K1 cells expressing human receptors .

- Molecular Docking : Model the compound’s azetidine-acetyl motif against active sites of GPCRs (e.g., α-adrenergic receptors) using AutoDock Vina .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to estimate hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.